molecular formula C11H11NO5 B14541309 3-(3,4-Dihydroxyphenyl)-3-hydroxy-1-methylpyrrolidine-2,5-dione CAS No. 61837-75-0

3-(3,4-Dihydroxyphenyl)-3-hydroxy-1-methylpyrrolidine-2,5-dione

Cat. No.: B14541309
CAS No.: 61837-75-0
M. Wt: 237.21 g/mol
InChI Key: URXNSLSMKAEAQG-UHFFFAOYSA-N
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Description

3-(3,4-Dihydroxyphenyl)-3-hydroxy-1-methylpyrrolidine-2,5-dione is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with hydroxy and dihydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dihydroxyphenyl)-3-hydroxy-1-methylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method involves the reaction of L-α-methyldopa methyl ester with 3,3-pentamethylene oxaziridine, followed by hydrolysis with an acid . This process yields the desired compound with high specificity and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as high-performance size exclusion chromatography (HPSEC) coupled with multi-angle laser light scattering (MALLS) and membrane ultrafiltration are employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydroxyphenyl)-3-hydroxy-1-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted phenyl derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(3,4-Dihydroxyphenyl)-3-hydroxy-1-methylpyrrolidine-2,5-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydroxyphenyl)-3-hydroxy-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to alterations in metabolic processes. For example, it can inhibit quinone reductase 2 (QR2), which plays a role in the metabolism of toxic quinolines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3,4-Dihydroxyphenyl)-3-hydroxy-1-methylpyrrolidine-2,5-dione apart is its unique pyrrolidine ring structure, which imparts distinct chemical and biological properties. This structural feature allows it to interact with different molecular targets and pathways compared to its analogs.

Properties

CAS No.

61837-75-0

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)-3-hydroxy-1-methylpyrrolidine-2,5-dione

InChI

InChI=1S/C11H11NO5/c1-12-9(15)5-11(17,10(12)16)6-2-3-7(13)8(14)4-6/h2-4,13-14,17H,5H2,1H3

InChI Key

URXNSLSMKAEAQG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(C1=O)(C2=CC(=C(C=C2)O)O)O

Origin of Product

United States

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